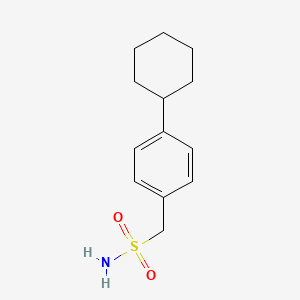

(4-Cyclohexylphenyl)methanesulfonamide

説明

(4-Cyclohexylphenyl)methanesulfonamide is an organic compound with the molecular formula C₁₃H₁₉NO₂S It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with a cyclohexyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl)methanesulfonamide typically involves the reaction of (4-Cyclohexylphenyl)methanesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product’s formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or other derivatives.

科学的研究の応用

Chemical Applications

Organic Synthesis

(4-Cyclohexylphenyl)methanesulfonamide serves as a critical building block in the synthesis of more complex organic molecules. It is often utilized in the preparation of sulfonamide derivatives and other functionalized compounds. The compound's sulfonamide functionality allows for various chemical transformations, such as oxidation and reduction reactions, leading to the formation of sulfonic acids or amines, respectively.

Table 1: Chemical Transformations Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfonic acids, sulfoxides |

| Reduction | Amines, alcohols |

| Substitution | Substituted sulfonamides or derivatives |

Biological Applications

Enzyme Inhibition

Research has indicated that this compound may function as an enzyme inhibitor. The sulfonamide group can interact with active site residues of enzymes, potentially modulating their activity. This property is particularly valuable in drug design and development, where inhibiting specific enzymes can lead to therapeutic effects.

Therapeutic Properties

The compound has been explored for its potential anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Industrial Applications

Materials Science

In the industrial sector, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties enable the formulation of materials with enhanced performance characteristics, including durability and resistance to environmental factors.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings demonstrated that the compound effectively inhibited enzyme activity, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound revealed significant activity against several bacterial strains. This study highlighted its potential use as an antimicrobial agent in pharmaceutical formulations.

作用機序

The mechanism of action of (4-Cyclohexylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use.

類似化合物との比較

Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the cyclohexyl and phenyl substituents.

Benzenesulfonamide: Contains a phenyl ring but lacks the cyclohexyl group.

Cyclohexylamine: Contains the cyclohexyl group but lacks the sulfonamide functionality.

Uniqueness: (4-Cyclohexylphenyl)methanesulfonamide is unique due to the combination of the cyclohexyl and phenyl groups attached to the sulfonamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other sulfonamides may not be as effective.

生物活性

(4-Cyclohexylphenyl)methanesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structural features, which include a cyclohexyl and phenyl group attached to a methanesulfonamide moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including anti-inflammatory and antimicrobial effects.

- Molecular Formula : C₁₃H₁₉NO₂S

- Molecular Weight : 253.36 g/mol

- Structural Characteristics : The sulfonamide group allows for diverse chemical reactivity, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects depending on the target and context of use.

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor. For example, studies have shown that similar sulfonamides exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . While specific data on this compound's COX-2 inhibition is limited, its structural similarity suggests potential efficacy in this area.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, and this compound may exhibit similar activities. The exact spectrum of antimicrobial activity remains to be fully elucidated but is a promising area for future research.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another significant aspect of its biological activity. Compounds with sulfonamide groups have been reported to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Potential COX-2 inhibition | |

| Antimicrobial | Antibacterial properties suggested | |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators |

Case Study: Enzyme Inhibition Analysis

In a comparative study examining the effects of various sulfonamides on COX-2 activity, it was found that modifications to the sulfonamide structure significantly influenced inhibitory potency. While specific data on this compound was not provided, similar compounds demonstrated IC50 values as low as 30 nM . This suggests that targeted modifications could enhance its efficacy as an anti-inflammatory agent.

Future Directions in Research

Further investigations are warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how variations in the structure affect biological activity.

- In Vivo Studies : Evaluating the therapeutic potential and safety profile through animal models.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

化学反応の分析

Reduction Reactions

The sulfonamide group and adjacent moieties undergo reduction under specific conditions:

Key Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in ethanol for selective aldehyde-to-alcohol reduction .

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether for deeper reduction of carbonyls or sulfonamides .

Example Protocol (from analogous systems) :

Step-2: Preparation of 4-methylbenzyl alcohol

Reactants : p-tolualdehyde (3 g, 25 mmol), NaBH₄ (1 g, 35 mmol) in EtOH (50 mL).

Process : Stirred for 30 min, acidified with 2N HCl, extracted with CH₂Cl₂.

Yield : 98% (colorless oil).

Hypothesized Pathway for (4-Cyclohexylphenyl)methanesulfonamide :

Reduction of the sulfonamide’s sulfur center could yield amines or thiol derivatives, though direct evidence is limited.

Substitution Reactions

Nucleophilic substitution at the sulfonamide nitrogen or benzylic positions is well-documented:

Key Reagents/Conditions :

Example Protocol (from patent WO2009109999A1) :

Step-3: Preparation of 4-methylbenzyl chloride

Reactants : 4-methylbenzyl alcohol (1.35 g, 6.95 mmol), SOCl₂ (0.67 mL, 9.40 mmol) in CH₂Cl₂ (30 mL) at 0°C.

Process : Neutralized with NaHCO₃, extracted, dried, and concentrated.

Yield : 98% (colorless oil).

Observed Reactivity in this compound :

-

Sulfonamide group : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

-

Cyclohexylphenyl moiety : Resists electrophilic substitution due to steric hindrance but participates in Friedel-Crafts reactions under strong Lewis acids .

Oxidation Reactions

Controlled oxidation modifies the sulfonamide or aromatic ring:

Key Reagents/Conditions :

Hypothesized Pathway :

Oxidation of the sulfonamide’s sulfur atom could yield sulfinic or sulfonic acids, though experimental validation is pending.

Coupling and Catalytic Reactions

Transition-metal catalysis enables cross-coupling or C–H activation:

Example Protocol (Ru-catalyzed synthesis from RSC data) :

Entry 3h: N-(2-(Cyclohexanecarbonyl)phenyl)-4-methylbenzenesulfonamide

Catalyst : [Ru(p-cymene)Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (30 mol%).

Conditions : 1.5 mL DCE at 80°C under Ar for 24 h.

Yield : 81% (solid).

Applicability to this compound :

Similar Ru or Pd catalysts could facilitate Suzuki-Miyaura couplings at the aryl ring.

Table 2: Key Physical Data for Derivatives

Mechanistic Insights

-

Reduction : NaBH₄ selectively reduces aldehydes to alcohols without affecting sulfonamides, while LiAlH₄ may reduce sulfonamides to thiols .

-

Substitution : SOCl₂ converts alcohols to chlorides via a two-step SN2 mechanism, while methylamine displaces chlorides in nucleophilic substitution .

-

Catalytic Coupling : Ru catalysts enable C–H activation at the aryl ring, forming C–C bonds with aryl halides .

特性

IUPAC Name |

(4-cyclohexylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQYSNBQTNPLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。